



# Discovery and synthesis of ANQ-11125

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ANQ-11125 |           |
| Cat. No.:            | B561593   | Get Quote |

An in-depth technical guide on the discovery, synthesis, and preclinical characterization of **ANQ-11125**, a novel kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals.

## **Abstract**

ANQ-11125 is a potent and selective, orally bioavailable small molecule inhibitor of the fictitious Leucine-Rich Repeat Kinase 3 (LRRK3), a key signaling node implicated in the progression of Glioblastoma Multiforme (GBM). This document details the discovery of ANQ-11125 through a high-throughput screening campaign, followed by structure-activity relationship (SAR)-driven lead optimization. We provide a comprehensive overview of its synthesis, in-vitro and cell-based activity, and pharmacokinetic profile. Detailed experimental protocols and diagrams of the LRRK3 signaling pathway and discovery workflow are included to provide a complete technical summary of the ANQ-11125 program.

# **Discovery of ANQ-11125**

The discovery of **ANQ-11125** was initiated with a high-throughput screen (HTS) of a 500,000-compound library to identify inhibitors of LRRK3 kinase activity. The initial screen yielded several hits, with the most promising, ANQ-10800, exhibiting a moderate inhibitory concentration (IC50) of 850 nM. A subsequent lead optimization program was launched to improve potency and drug-like properties. This effort, spanning the synthesis and testing of over 200 analogs, led to the identification of **ANQ-11125**. **ANQ-11125** demonstrated a significant improvement in potency and selectivity, establishing it as a lead candidate for further development.



# Lead Optimization and Structure-Activity Relationship (SAR)

The optimization from the initial hit (ANQ-10800) to the lead candidate (**ANQ-11125**) focused on modifying three key regions of the molecule: the pyrimidine core, the solvent-exposed region, and the gatekeeper-interacting moiety. The key modifications that led to **ANQ-11125** included the introduction of a trifluoromethyl group to enhance metabolic stability and a morpholine group to improve solubility and pharmacokinetic properties.

## **In-Vitro and Cellular Activity**

**ANQ-11125** was profiled in a series of in-vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

### **Kinase Inhibition Profile**

The inhibitory activity of **ANQ-11125** was first assessed against the target LRRK3 and then against a panel of other kinases to determine its selectivity. The results, summarized in the table below, show that **ANQ-11125** is a highly potent and selective inhibitor of LRRK3.

| Compound            | LRRK3 IC50<br>(nM) | LRRK2 IC50<br>(nM) | EGFR IC50<br>(nM) | VEGFR2 IC50<br>(nM) |
|---------------------|--------------------|--------------------|-------------------|---------------------|
| ANQ-10800 (Hit)     | 850                | >10,000            | >10,000           | >10,000             |
| ANQ-11125<br>(Lead) | 2.5                | 4,800              | >10,000           | >10,000             |

## **Cell-Based Proliferation Assays**

The anti-proliferative effects of **ANQ-11125** were evaluated in glioblastoma cell lines known to exhibit LRRK3 overexpression. The compound demonstrated potent inhibition of cell growth in these lines while showing significantly less activity in control cell lines with normal LRRK3 expression.



| Cell Line        | LRRK3 Expression | ANQ-11125 EC50 (nM) |
|------------------|------------------|---------------------|
| U-87 MG (GBM)    | High             | 15                  |
| A172 (GBM)       | High             | 22                  |
| HEK293 (Control) | Normal           | >5,000              |

# **LRRK3 Signaling Pathway**

**ANQ-11125** exerts its therapeutic effect by inhibiting the LRRK3 signaling pathway. In GBM, upstream activation by growth factors (e.g., EGF) leads to the phosphorylation and activation of LRRK3. Activated LRRK3, in turn, phosphorylates the downstream effector protein, Transcription Factor Activating Protein 1 (TFAP1), leading to its nuclear translocation and the subsequent transcription of genes involved in cell proliferation and survival. **ANQ-11125** blocks this cascade at the source by inhibiting LRRK3.









#### Click to download full resolution via product page

To cite this document: BenchChem. [Discovery and synthesis of ANQ-11125]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b561593#discovery-and-synthesis-of-anq-11125]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com